

# Azidoethyl-SS-ethylazide molecular weight and formula

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## Compound of Interest

Compound Name: Azidoethyl-SS-ethylazide

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## Technical Data Sheet: Azidoethyl-SS-ethylazide

This document provides a technical overview of the chemical properties and applications of **Azidoethyl-SS-ethylazide**, a bifunctional linker molecule utilized in bioconjugation and drug delivery systems. The information is intended for researchers, scientists, and professionals in the field of drug development.

## Core Chemical Properties

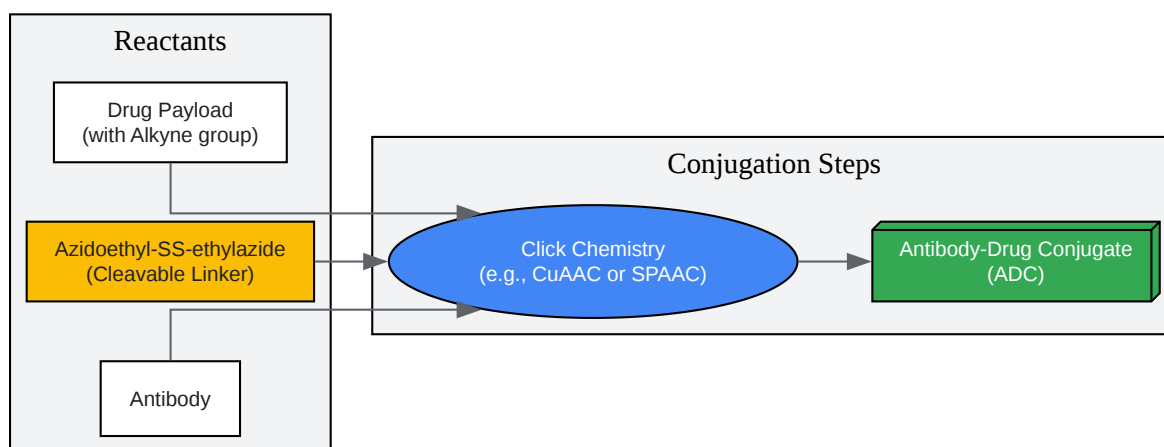
**Azidoethyl-SS-ethylazide** is a chemical compound with specific properties that make it suitable for advanced bioconjugation techniques. The fundamental chemical data for this molecule is summarized below.

Property	Value
Molecular Formula	C <sub>4</sub> H <sub>8</sub> N <sub>6</sub> S <sub>2</sub> [1][2]
Molecular Weight	204.28 g/mol [1][3]
CAS Number	352305-38-5[1][3][4]
IUPAC Name	1-azido-2-(2-azidoethylsulfanyl)ethane[2]

## Application in Bioconjugation

**Azidoethyl-SS-ethylazide** is primarily recognized for its role as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs)[1][5]. Its structure incorporates two key functionalities: a disulfide bond (-SS-) and terminal azide groups (-N<sub>3</sub>). The disulfide bond provides a cleavable linkage, allowing for the release of a conjugated molecule under specific reducing conditions, such as those found within a cell. The azide groups are reactive handles for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions[1][5]. These reactions enable the efficient and specific covalent attachment of the linker to molecules containing alkyne groups.

The following diagram illustrates the conceptual workflow of using **Azidoethyl-SS-ethylazide** in the construction of an antibody-drug conjugate.



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Caption: Conceptual workflow for Antibody-Drug Conjugate (ADC) synthesis using a linker.

## Experimental Protocols

Detailed experimental protocols for the use of **Azidoethyl-SS-ethylazide** are highly dependent on the specific antibody, drug payload, and desired final conjugate characteristics. Generally, the process involves:

- **Modification of the Drug Payload:** The cytotoxic drug is typically modified to incorporate a reactive handle, such as an alkyne group, that is compatible with the azide groups on the linker.
- **Conjugation of Linker to Drug:** The **Azidoethyl-SS-ethylazide** linker is reacted with the modified drug payload via a click chemistry reaction. This step may be performed before or after the attachment of the linker to the antibody.
- **Antibody Modification and Conjugation:** The antibody is often modified to introduce a reactive site for the linker. The linker-drug complex is then covalently attached to the antibody.
- **Purification of the ADC:** The resulting antibody-drug conjugate is purified to remove any unconjugated antibody, free drug, and other reactants. Techniques such as chromatography are commonly employed for this purpose.

It is important to note that specific reaction conditions, including solvents, temperature, and catalysts (if required for CuAAC), must be optimized for each unique conjugation. For specific, validated protocols, consulting the documentation from the chemical supplier is recommended[1].

## Safety and Handling

**Azidoethyl-SS-ethylazide** should be handled by personnel trained in chemical synthesis and bioconjugation techniques, in a laboratory setting with appropriate personal protective equipment. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier[6].

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## References

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